2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with ethoxyphenyl and fluorobenzyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Substitution Reactions: The introduction of the ethoxyphenyl and fluorobenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts or specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and leading to therapeutic effects.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways and influencing biological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 2-(4-ethoxyphenyl)-5-(4-bromobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the presence of both ethoxy and fluorobenzyl groups, which confer distinct physicochemical properties and biological activities. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-2-27-18-9-5-16(6-10-18)19-13-20-21(26)24(11-12-25(20)23-19)14-15-3-7-17(22)8-4-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVWLGNFZALTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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